

IUPAC nomenclature and CAS number for 1-Heptyne, 3-ethyl-

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Compound of Interest

Compound Name: 1-Heptyne, 3-ethyl-

Cat. No.: B3053757

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An In-depth Technical Guide to 3-ethylhept-1-yne

IUPAC Nomenclature: 3-ethylhept-1-yne CAS Number: 33979-93-2

This technical guide provides comprehensive information on the chemical compound 3-ethylhept-1-yne, including its physicochemical properties, a detailed experimental protocol for its synthesis, and workflows for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Quantitative Data Summary

The known physical and spectroscopic properties of 3-ethylhept-1-yne are summarized below.

Table 1: Physicochemical Properties of 3-ethylhept-1-yne

Property	Value	Units
Molecular Formula	C ₉ H ₁₆	-
Molecular Weight	124.22	g/mol
Boiling Point	145 - 146	°C
Density	0.767	g/cm ³
Refractive Index	1.433	-

Table 2: Spectroscopic Data for 3-ethylhept-1-yne

Technique	Observed Peaks / Chemical Shifts (δ)
^1H NMR	Expected signals around δ 0.9 (t, 6H, 2xCH ₃), δ 1.4-1.6 (m, 6H, 3xCH ₂), δ 2.1 (m, 1H, CH), δ 2.0 (s, 1H, C \equiv CH)
^{13}C NMR	Expected signals for sp, sp ³ , and sp ² carbons. The terminal alkyne carbons would appear around δ 68 (C \equiv CH) and δ 84 (C \equiv CH).
Infrared (IR)	Characteristic peaks expected around 3300 cm ⁻¹ (C \equiv C-H stretch) and 2100 cm ⁻¹ (C \equiv C stretch, weak).
Mass Spec. (MS)	Molecular ion peak (M ⁺) expected at m/z = 124. Fragmentation would likely involve loss of alkyl groups.

Experimental Protocols

Synthesis of 3-ethylhept-1-yne via Alkylation of 1-Pentyne

The synthesis of 3-ethylhept-1-yne can be achieved through the alkylation of a terminal alkyne, such as 1-pentyne, with an ethyl halide. The following protocol is a representative procedure based on well-established methods for alkyne alkylation.

Materials:

- 1-Pentyne
- Sodium amide (NaNH₂)
- Liquid ammonia (NH₃)
- Ethyl bromide (CH₃CH₂Br)

- Anhydrous diethyl ether ($(\text{CH}_3\text{CH}_2)_2\text{O}$)
- Saturated ammonium chloride solution (NH_4Cl)
- Anhydrous magnesium sulfate (MgSO_4)

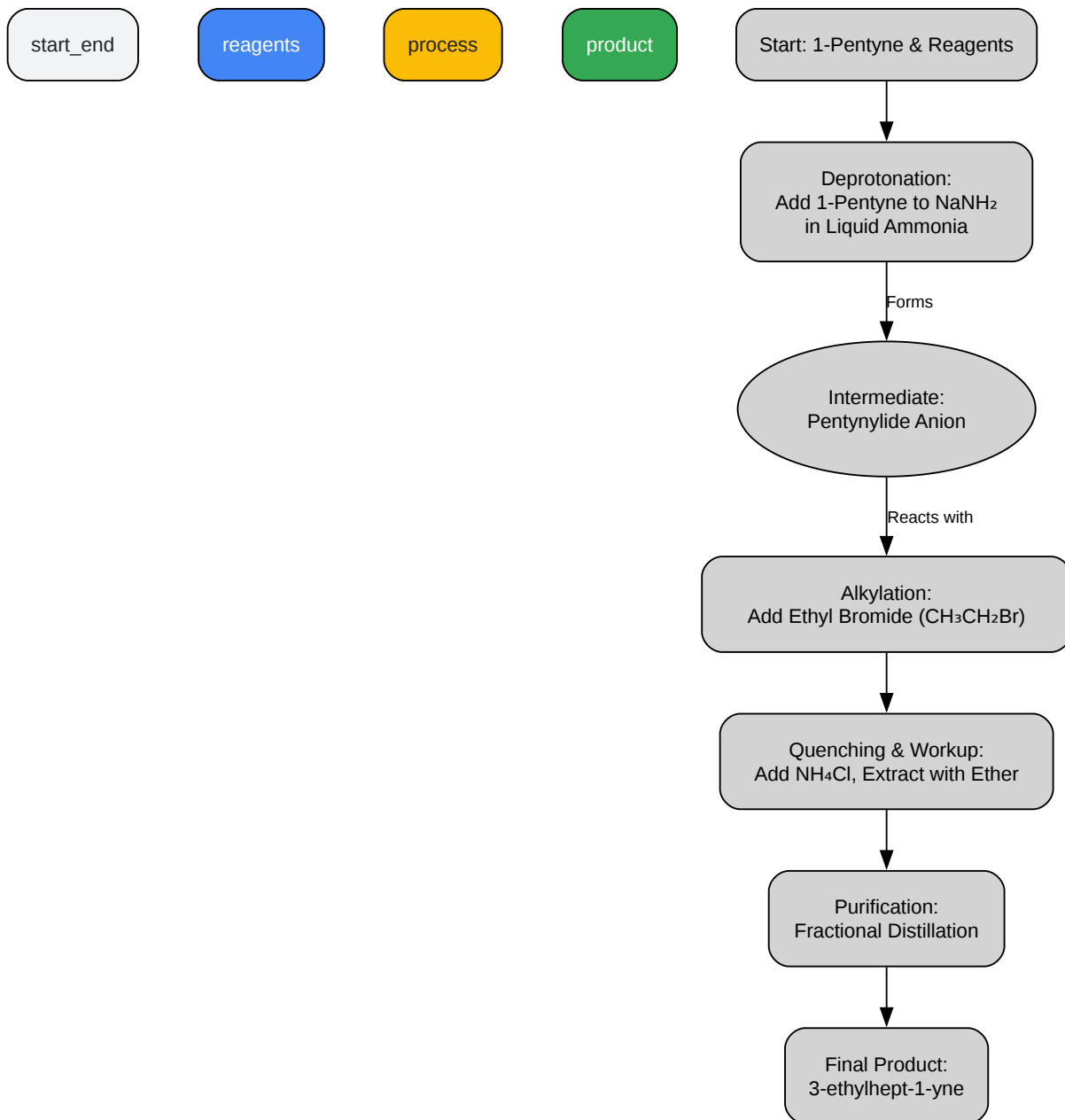
Procedure:

- **Reaction Setup:** A three-necked, round-bottomed flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet is assembled. The entire apparatus must be dried thoroughly to exclude moisture.
- **Deprotonation:** Liquid ammonia (approx. 200 mL) is condensed into the flask. A catalytic amount of ferric nitrate is added, followed by the portion-wise addition of sodium metal to form sodium amide in situ. Alternatively, commercially available sodium amide (1.1 equivalents) can be carefully added to the liquid ammonia.
- **Alkyne Addition:** 1-Pentyne (1.0 equivalent) dissolved in anhydrous diethyl ether is added dropwise to the stirring suspension of sodium amide in liquid ammonia at $-78\text{ }^\circ\text{C}$. The mixture is stirred for one hour to ensure complete formation of the pentynylide anion.
- **Alkylation:** Ethyl bromide (1.2 equivalents) is added dropwise to the reaction mixture. The reaction is allowed to proceed for several hours, with the temperature maintained at or below the boiling point of liquid ammonia ($-33\text{ }^\circ\text{C}$).
- **Quenching:** After the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride to neutralize any unreacted sodium amide.
- **Workup:** The ammonia is allowed to evaporate. The remaining residue is partitioned between diethyl ether and water. The organic layer is separated, and the aqueous layer is extracted twice more with diethyl ether.
- **Purification:** The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under atmospheric pressure to yield pure 3-ethylhept-1-yne.

Visualized Workflows

Synthesis Workflow

The following diagram illustrates the key steps in the chemical synthesis of 3-ethylhept-1-yne.

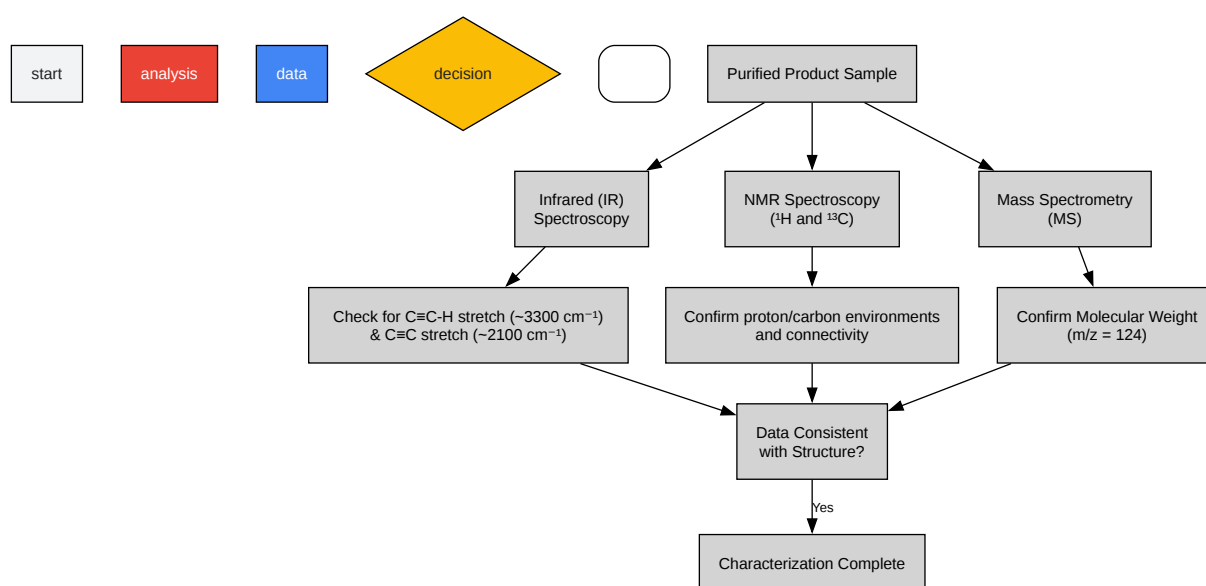


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A flowchart of the synthesis of 3-ethylhept-1-yne.

Analytical Characterization Workflow

This diagram outlines the logical workflow for the analytical characterization of the synthesized product to confirm its identity and purity.



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Workflow for the analytical characterization of 3-ethylhept-1-yne.

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